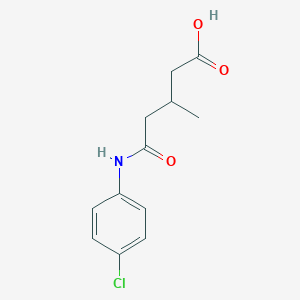![molecular formula C20H16N2O5S B277032 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277032.png)
2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a selective inhibitor of the Wnt pathway, which plays an important role in embryonic development and tissue homeostasis. Since then, ESI-09 has been investigated for its potential to treat a variety of diseases, including cancer, Alzheimer's disease, and osteoporosis.
Mécanisme D'action
2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid exerts its effects by inhibiting the activity of the Wnt pathway. Specifically, it targets a protein called Dishevelled, which is a key component of the pathway. By inhibiting Dishevelled, 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid blocks the downstream effects of the Wnt pathway, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the Wnt pathway, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is its selectivity for the Wnt pathway. This allows researchers to specifically target this pathway without affecting other cellular processes. However, one limitation of 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is its relatively low potency, which may limit its efficacy in certain applications.
Orientations Futures
There are several potential future directions for research on 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid. One area of interest is in the development of more potent inhibitors of the Wnt pathway. This could potentially lead to more effective treatments for cancer and other diseases. Another area of interest is in the development of more targeted delivery methods for 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid, which could improve its efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanisms of action of 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid involves several steps, starting with the preparation of 2-aminobenzoic acid. This is then reacted with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride to form the desired product. The final compound is purified using column chromatography to obtain a high level of purity.
Applications De Recherche Scientifique
2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. The Wnt pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer.
In addition to cancer, 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has also been investigated for its potential to treat Alzheimer's disease. The Wnt pathway plays a critical role in the development and maintenance of the nervous system, and dysregulation of this pathway has been implicated in the pathogenesis of Alzheimer's disease. 2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have therapeutic potential in humans.
Propriétés
Formule moléculaire |
C20H16N2O5S |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H16N2O5S/c1-2-22-16-10-11-17(13-7-5-8-14(18(13)16)19(22)23)28(26,27)21-15-9-4-3-6-12(15)20(24)25/h3-11,21H,2H2,1H3,(H,24,25) |
Clé InChI |
CNBCPSZIPVQUHA-UHFFFAOYSA-N |
SMILES isomérique |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C(=O)O)C=CC=C3C1=O |
SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C(=O)O)C=CC=C3C1=O |
SMILES canonique |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C(=O)O)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)
![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)


![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![{2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B276964.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)
![{2-[(3-Bromophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276970.png)

